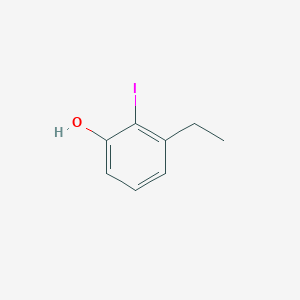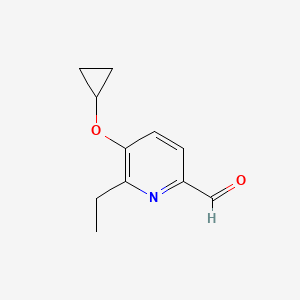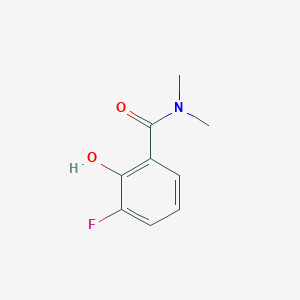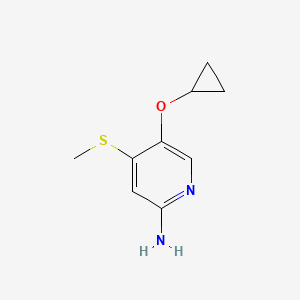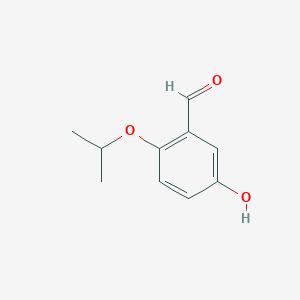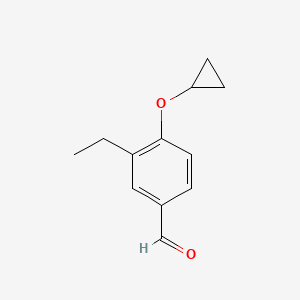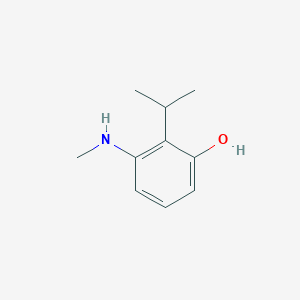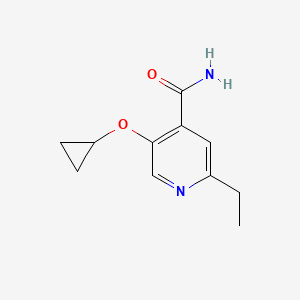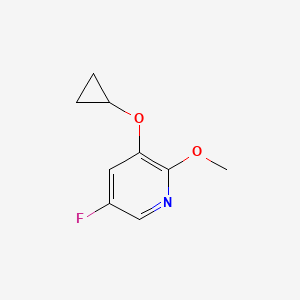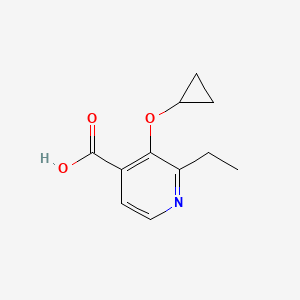
3-Cyclopropoxy-2-ethylisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-ethylisonicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molar mass of 207.23 g/mol . This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group and an ethyl group attached to the pyridine ring. It is primarily used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2-ethylisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions and reagents used can vary, but the general process involves the following steps:
- Preparation of the aryl halide precursor.
- Formation of the organoboron compound.
- Coupling of the aryl halide and organoboron compound using a palladium catalyst.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-ethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or ethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-ethylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: While not widely used in industrial applications, it serves as a model compound for studying chemical reactions and processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-ethylisonicotinic acid involves its interaction with specific molecular targets. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-ethylisonicotinic acid can be compared with other derivatives of isonicotinic acid, such as:
Isonicotinic acid: The parent compound, which has a carboxylic acid group attached to the pyridine ring.
2-Ethylisonicotinic acid: Similar to this compound but lacks the cyclopropoxy group.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-9-10(15-7-3-4-7)8(11(13)14)5-6-12-9/h5-7H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
QHYURYONOOGZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


